Acid Orange 67

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

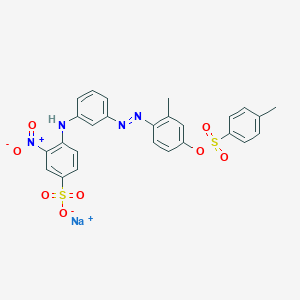

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFJBURFXWYRQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N4NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065272 | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-06-3 | |

| Record name | Acid Orange 67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Acid Orange 67

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 67, also identified by its Colour Index (C.I.) name C.I. 14172, is a monoazo dye belonging to the acid dye category.[1] These dyes are typically sodium salts of sulfonic acids and are applied from an acidic dye bath. This compound is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] Its vibrant orange hue and dyeing properties make it a subject of interest for various industrial applications.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the dye's behavior in various chemical and physical environments, which is essential for optimizing its application and for any potential toxicological or environmental studies.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 14172 |

| CAS Registry Number | 12220-06-3 |

| Molecular Structure | Single Azo Class[1] |

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂[1] |

| Molecular Weight | 604.59 g/mol [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 4.14 |

Table 3: Physical and Application Properties of this compound

| Property | Description |

| Appearance | Orange powder[2][3] |

| Solubility in Water | Soluble, forms an orange solution[1][2][3]. Quantitative value: 330 mg/L at 20°C[5]. Another source indicates ≥40 g/L at 90°C[4]. |

| Melting Point | > 300°C (decomposes)[6] |

| Applications | Dyeing and printing of wool, silk, and polyamide fibers[1][2][3]. Also used for leather coloring[3]. |

Table 4: Fastness Properties of this compound on Wool (ISO Standards)

| Property | Fading | Stain |

| Light Fastness | 5 | - |

| Soaping | 4 | 5 |

| Perspiration Fastness | 5 | 5 |

| Oxygen Bleaching | 5 | - |

Note: Fastness grades are typically on a scale of 1 to 5, with 5 being the best.

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step chemical process typical for azo dyes. The general workflow is depicted in the diagram below, followed by a more detailed protocol.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The manufacturing process for this compound can be broken down into three primary stages[1][3]:

-

Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling component, in this case, m-cresol. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of m-cresol to form the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.

-

Esterification: The resulting intermediate from the coupling reaction is then esterified using 4-methylbenzene-1-sulfonyl chloride. This step introduces the tosyl group, which can modify the dye's properties, such as its affinity for certain fibers and its fastness.

-

Isolation and Purification: The final product, this compound, is isolated from the reaction mixture by filtration, followed by drying and grinding to obtain the final orange powder.

Spectral Properties

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color observed. For azo dyes, the color is due to the π → π* electronic transitions within the extended conjugated system of the molecule, which includes the aromatic rings and the azo group.

-

Expected λmax: Based on its orange color, the λmax of this compound in an aqueous solution is expected to be in the range of 450-500 nm. For comparison, the related Acid Orange 7 has a λmax of approximately 485 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features.

-

Expected Characteristic Peaks:

-

-N=N- (azo stretch): Typically weak, around 1400-1450 cm⁻¹.

-

S=O (sulfonate group): Strong, asymmetric and symmetric stretching bands around 1180-1200 cm⁻¹ and 1040-1060 cm⁻¹, respectively.

-

C-N (aromatic amine): Stretching vibrations in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H (aromatic): Stretching vibrations above 3000 cm⁻¹.

-

NO₂ (nitro group): Asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Caption: General workflow for spectral analysis of this compound.

Experimental Protocol: Spectral Analysis

-

UV-Visible Spectroscopy:

-

Prepare a dilute stock solution of this compound in deionized water of a known concentration.

-

Perform serial dilutions to obtain a series of standards.

-

Using a calibrated UV-Visible spectrophotometer, scan the absorbance of the solutions from approximately 350 nm to 700 nm, using deionized water as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.

-

-

FTIR Spectroscopy:

-

Prepare a sample by mixing a small amount of finely ground this compound powder with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Solubility Determination

The solubility of a dye is a critical parameter for its application in dyeing processes. While qualitative and some quantitative data are available, a detailed solubility profile across different temperatures and solvents may be required for specific applications.

Caption: Experimental workflow for solubility determination.

Experimental Protocol: Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase, for instance, by centrifugation followed by filtration through a syringe filter to remove any fine particles.

-

Concentration Measurement: Accurately dilute a known volume of the saturated supernatant. Measure the absorbance of the diluted solution at the λmax of this compound using a UV-Visible spectrophotometer.

-

Calculation: Determine the concentration of the diluted solution using a previously established Beer-Lambert law calibration curve. Back-calculate to find the concentration of the saturated solution, which represents the solubility at that specific temperature.

-

Temperature Dependence: Repeat the procedure at various temperatures to determine the solubility profile as a function of temperature.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, presenting it in a structured format suitable for scientific and research professionals. While key identifiers and properties such as molecular weight, solubility, and manufacturing methods are well-documented, specific experimental spectral data (UV-Vis and FTIR) for this particular dye are not widely published. The provided experimental protocols offer a robust framework for researchers to generate this data in-house, enabling a more comprehensive characterization of this compound for advanced applications and further studies.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhotochemCAD | Methyl Orange [photochemcad.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Properties of Acid Orange 67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Acid Orange 67, with a focus on its ultraviolet-visible (UV-Vis) absorption characteristics. This information is critical for researchers and scientists involved in analytical chemistry, environmental monitoring, and various industrial applications where this dye is utilized.

Core Spectroscopic Data

The primary spectroscopic feature of a compound in UV-Vis analysis is its wavelength of maximum absorbance (λmax). This parameter is fundamental for quantitative analysis, such as determining the concentration of the dye in a solution.

| Parameter | Value | Solvent/Conditions |

| λmax (Wavelength of Maximum Absorbance) | 485 nm | Aqueous solution |

Experimental Protocol for UV-Vis Analysis

The determination of the λmax and subsequent quantitative measurements of this compound can be performed using a standard UV-Vis spectrophotometer. The following protocol outlines a general procedure.

Objective: To determine the UV-Vis absorption spectrum and measure the absorbance of this compound at its λmax.

Materials:

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of solvent (e.g., distilled water) in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-700 nm) to obtain the full absorption spectrum.

-

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

-

Spectral Scan:

-

Rinse a cuvette with one of the prepared standard solutions of this compound and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and perform a scan over the set wavelength range to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

-

Absorbance Measurement at λmax:

-

Set the spectrophotometer to the determined λmax (485 nm).

-

Measure the absorbance of all the prepared standard solutions at this wavelength.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The concentration of an unknown sample of this compound can then be determined by measuring its absorbance at 485 nm and using the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis analysis of this compound.

An In-Depth Technical Guide to the Solubility and Stability of Acid Orange 67 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the monoazo dye, Acid Orange 67 (C.I. 14172). The information presented is curated for professionals in research, scientific, and drug development fields who require a thorough understanding of the physicochemical properties of this compound for various applications, including its use as an analyte in the development of azo dye removal processes.[1]

Core Properties of this compound

This compound is an orange-red powder with the molecular formula C₂₆H₂₃N₄NaO₈S₂ and a molar mass of 606.6 g/mol .[1] It is known to be easily soluble in water, forming an orange-colored solution.[1][2] This dye is primarily used for dyeing wool, silk, polyamide fibers, and their blended fabrics, as well as for leather coloring.[2]

Aqueous Solubility

The solubility of this compound in water is a critical parameter for its various applications. However, publicly available data presents some discrepancies that warrant careful consideration.

Quantitative Solubility Data

Published data on the aqueous solubility of this compound shows significant variation with temperature. It is reported to have a solubility of 330 mg/L at 20°C, while another source indicates a much higher solubility of at least 40 g/L at 90°C. This suggests a strong positive correlation between temperature and solubility. The significant difference in these values highlights the need for precise temperature control when preparing solutions of known concentrations.

| Temperature (°C) | Solubility |

| 20 | 330 mg/L[1] |

| 90 | ≥ 40 g/L |

Further research is recommended to establish a more detailed temperature-solubility profile.

Factors Affecting Solubility

The solubility of azo dyes like this compound can be influenced by several factors, including:

-

pH: The pH of the aqueous solution can affect the ionization state of the dye molecule, which in turn influences its solubility. While specific data for this compound is limited, studies on other azo dyes indicate that pH can significantly alter their solubility.

-

Presence of other solutes: The concentration of salts and other organic molecules in the solution can also impact the solubility of the dye.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a key consideration for its storage, handling, and application. Degradation can be induced by light, temperature, and chemical agents.

Photostability

This compound is susceptible to photodegradation, particularly in the presence of a photocatalyst.

-

Catalytic Photodegradation: Studies have shown that this compound can be degraded under both UV and visible light irradiation in the presence of titanium dioxide (TiO₂). The rate of this photocatalytic degradation is dependent on the pH of the solution.

Thermal Stability

Information regarding the thermal stability of this compound in aqueous solutions is limited. However, general knowledge of azo dyes suggests that they can undergo thermal decomposition at elevated temperatures. This process can lead to the breakdown of the dye molecule and a loss of its characteristic properties.

Chemical Stability

The chemical stability of this compound, particularly its resistance to oxidation, is an important factor in its application and in the development of degradation processes. The azo bond can be susceptible to cleavage by strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. However, standardized methods for testing dyes and other chemical substances can be adapted for this purpose.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The flask method is a common procedure for determining the solubility of substances in water.

Principle: A supersaturated solution of the substance is prepared and allowed to equilibrate. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath

-

Stirring device (e.g., magnetic stirrer)

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature water bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a sample of the clear supernatant and determine the concentration of this compound using a calibrated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.

Assessment of Photostability (Adapted from ICH Guideline Q1B)

This protocol outlines a general procedure for assessing the photostability of a substance in solution.

Principle: A solution of the substance is exposed to a controlled light source, and the change in its concentration or other properties is monitored over time.

Apparatus:

-

Photostability chamber with a calibrated light source (e.g., xenon or metal halide lamp)

-

Transparent and light-protective sample containers (e.g., quartz and amber vials)

-

Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Prepare an aqueous solution of this compound of known concentration.

-

Fill both transparent and light-protected (control) containers with the solution.

-

Place the samples in the photostability chamber.

-

Expose the samples to a defined light intensity and duration.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the concentration of this compound in each aliquot.

-

The rate of degradation can be determined by plotting the concentration of the dye as a function of exposure time.

Conclusion

This technical guide summarizes the available information on the aqueous solubility and stability of this compound. The significant temperature-dependent solubility and susceptibility to photodegradation are key characteristics of this dye. For precise and reliable use in research and development, it is recommended that users perform their own validation of its solubility and stability under their specific experimental conditions, following standardized protocols as outlined. Further research to generate more comprehensive quantitative data, particularly regarding the influence of pH on solubility and the intrinsic photostability and thermal stability, would be of great value to the scientific community.

References

A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of Acid Orange 67

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and purification of C.I. Acid Orange 67 (CAS No. 12220-06-3), an orange, water-soluble, single azo dye.[1][2][3] The procedures outlined below are based on established principles of azo dye chemistry and are intended for laboratory-scale preparation. This compound is utilized in the dyeing of wool, silk, and polyamide fibers and serves as a chemical intermediate.[1][2]

Overview of Synthesis

The synthesis of this compound is a multi-step process rooted in classical azo chemistry. The manufacturing method involves three primary stages:

-

Diazotization : An aromatic primary amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, is converted into a reactive diazonium salt using nitrous acid at low temperatures.[1][2]

-

Azo Coupling : The resulting diazonium salt is reacted with a coupling agent, m-Cresol, to form the core azo chromophore.[1][2]

-

Esterification : The hydroxyl group of the m-Cresol moiety is then esterified with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride) to yield the final this compound molecule.[1][2]

Chemical Properties and Reagents

A summary of the key chemical compounds involved in the synthesis is provided below.

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | 91-29-2 | C₁₂H₁₁N₃O₅S | 309.30 | Amine Precursor |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Acid Catalyst |

| m-Cresol | 108-39-4 | C₇H₈O | 108.14 | Coupling Component |

| 4-Methylbenzene-1-sulfonyl chloride (Tosyl Chloride) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Esterifying Agent |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base |

| C.I. This compound | 12220-06-3 | C₂₆H₂₁N₄NaO₈S₂ | 604.59 | Final Product |

Data sourced from multiple chemical databases.[2][4]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and purification of this compound in a laboratory setting.

Synthesis of this compound

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

-

In a 500 mL beaker equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 15.5 g (0.05 mol) of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in 100 mL of water containing 2.0 g (0.05 mol) of sodium hydroxide.

-

Cool the solution to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution to the cooled amine solution.

-

Prepare a solution of 5 mL (0.06 mol) of concentrated hydrochloric acid in 20 mL of crushed ice. Add this acidic solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[5]

-

Maintain stirring for 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper (immediate blue-black color).[6]

Step 2: Azo Coupling with m-Cresol

-

In a separate 500 mL beaker, dissolve 5.4 g (0.05 mol) of m-Cresol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 5-10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Step 1) to the m-Cresol solution with vigorous stirring. The coupling reaction is typically rapid, indicated by the formation of a deeply colored precipitate.[6]

-

Maintain a basic pH (8-10) throughout the addition by adding 20% sodium hydroxide solution as needed.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Step 3: Esterification with Tosyl Chloride

-

To the reaction mixture from Step 2, add a solution of 9.5 g (0.05 mol) of 4-Methylbenzene-1-sulfonyl chloride dissolved in 30 mL of acetone.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours. The pH should be maintained in the alkaline range (8-10) to facilitate the esterification.

-

The completion of the reaction results in the formation of the crude this compound dye.

Purification of this compound

Step 1: Isolation by Salting Out

-

Heat the crude reaction mixture to 60-70 °C to ensure all components are dissolved.

-

Gradually add sodium chloride (approximately 20% w/v) to the warm solution with stirring until the dye precipitates.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

-

Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a saturated sodium chloride solution to remove inorganic impurities.

Step 2: Recrystallization

-

Transfer the crude dye to a beaker and dissolve it in a minimum amount of hot deionized water.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining water-soluble impurities.

-

Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.

Step 3: Purity Assessment

-

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4] An HPLC method using a reverse-phase column with a water/acetonitrile mobile phase can effectively separate the dye from impurities.[4]

Process Visualization

Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Purification Workflow

This flowchart outlines the sequential steps for purifying the synthesized dye.

References

- 1. This compound | 12220-06-3 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Weak Acid Orange RXL - Akacid Yellow 3RL from Emperor Chem [emperordye.com]

- 4. C.I. This compound | SIELC Technologies [sielc.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to Acid Orange 67 for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical and safety information for the handling and use of Acid Orange 67 in a research laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a monoazo dye used in the textile industry and as an analyte in laboratory research, particularly in studies focused on the removal of azo dyes from wastewater. It appears as an orange-red powder that is easily soluble in water, forming an orange solution.

| Property | Value | Reference(s) |

| CAS Number | 12220-06-3 | |

| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ or C₂₆H₂₃N₄NaO₈S₂ | |

| Molecular Weight | 604.59 g/mol or 606.6 g/mol | |

| Appearance | Orange-red powder | |

| Solubility | Soluble in water | |

| Water Solubility | 330 mg/L at 20°C | |

| LogP | 1.03 at 20°C | |

| Density | 1.46 g/cm³ at 20°C |

Section 2: Safety and Handling (Material Safety Data Sheet Summary)

It is crucial to handle this compound with care in a laboratory environment. The following tables summarize key safety information.

Hazard Identification & First Aid

| Hazard Statement | Precautionary Measures & First Aid | Reference(s) |

| Harmful if swallowed | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. If swallowed and the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | |

| Eye Irritation | Dust may cause irritation and inflammation. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation in sensitive individuals. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | |

| Respiratory Irritation | May cause irritation of the respiratory tract. Remove from exposure to fresh air immediately. |

Personal Protective Equipment (PPE) & Engineering Controls

| Control Type | Recommendation | Reference(s) |

| Engineering | Use only in a chemical fume hood. Ensure adequate ventilation to minimize dust generation and accumulation. An eyewash station and safety shower should be readily accessible. | |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles. | |

| Skin | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. | |

| Respiratory | Wear an approved respirator when handling large quantities or when dust is generated. |

Storage and Stability

| Condition | Recommendation | Reference(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers. | |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong reducing agents. | |

| Hazardous Decomposition | Produces irritating and toxic fumes and gases upon decomposition. |

Section 3: Toxicological Information

| Toxicological Endpoint | Data | Reference(s) |

| Acute Toxicity | No specific LD50/LC50 data is readily available. It is listed as harmful if swallowed. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | |

| Mutagenicity | Mutagenicity data has been reported. | |

| Teratogenicity | No information is available. | |

| Neurotoxicity | No information is available. |

Section 4: Experimental Protocols

While specific, validated protocols for every research application of this compound are proprietary or context-dependent, the following provides a generalized methodology for its use in dye adsorption studies, a common research application.

Preparation of a Standard Stock Solution

Objective: To prepare a 1000 mg/L (1 g/L) stock solution of this compound.

Materials:

-

This compound powder

-

Deionized or distilled water

-

1000 mL volumetric flask

-

Analytical balance

-

Weighing paper/boat

-

Spatula

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calculation: No calculation is needed for a 1 g/L solution.

-

Weighing: Accurately weigh 1.000 g of this compound powder using an analytical balance.

-

Dissolving: Transfer the weighed powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution but is not always necessary.

-

Final Volume: Carefully transfer the dissolved dye solution into a 1000 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure all the dye is transferred.

-

Dilution to Mark: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Label the flask with the chemical name, concentration, preparation date, and your initials. Store in a cool, dark place.

General Protocol for a Batch Adsorption Experiment

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials:

-

This compound stock solution (e.g., 1000 mg/L)

-

Adsorbent material (e.g., activated carbon, biochar)

-

A series of conical flasks or beakers

-

Orbital shaker

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Working Solutions: Prepare a series of working solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

-

Adsorption Setup: For each concentration, add a fixed volume of the dye solution (e.g., 50 mL) to a conical flask.

-

pH Adjustment: Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

-

Adsorbent Addition: Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

-

Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

-

Sampling and Analysis: After agitation, withdraw a sample from each flask. Filter the sample using a syringe filter to remove the adsorbent particles.

-

Concentration Measurement: Measure the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

-

Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the appropriate formula.

Section 5: Visualizations

Laboratory Safety Workflow for Handling this compound

Technical Guide: Quantum Yield and Photostability of Acid Orange 67

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acid Orange 67

This compound is a single azo dye characterized by its orange, water-soluble powder form.[1] It finds applications in the dyeing of wool, silk, and polyamide fibers, as well as in printing and for coloring leather.[1][2] Chemically, it is identified by the CAS Registry Number 12220-06-3 and the molecular formula C₂₆H₂₁N₄NaO₈S₂.[1] The photophysical and photochemical properties of dyes are critical for many of their applications, particularly in fields where they may be exposed to light for extended periods. The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence, while photostability refers to a molecule's resistance to degradation upon exposure to light.

Fluorescence Quantum Yield of this compound

A definitive value for the fluorescence quantum yield of this compound has not been found in the reviewed scientific literature. However, its quantum yield can be determined experimentally. The comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield, is a widely accepted and reliable technique.[2][3][4]

Experimental Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of this compound relative to a well-characterized fluorescent standard.

2.1.1. Materials and Equipment

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent (e.g., water, ethanol)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2.1.2. Procedure

-

Selection of a Suitable Standard: Choose a standard that absorbs and emits in a similar spectral region to this compound. The quantum yield of the standard should be well-documented and the same solvent should be used for both the standard and the sample if possible.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the standard in the chosen solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength must be the same for all measurements and should be a wavelength at which both the sample and the standard absorb.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₛ) and the standard (Gradₛₜ).

-

2.1.3. Calculation of Quantum Yield

The quantum yield of this compound (Φₛ) can be calculated using the following equation:

Φₛ = Φₛₜ * (Gradₛ / Gradₛₜ) * (ηₛ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₛ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

ηₛ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).

Caption: Experimental workflow for quantum yield determination.

Photostability of this compound

The photostability of this compound has been investigated, primarily in the context of its degradation in aqueous solutions, often facilitated by photocatalysts such as titanium dioxide (TiO₂). These studies provide insights into the factors influencing its stability under irradiation.

Summary of Photodegradation Studies

The photocatalytic degradation of this compound is influenced by several factors, including the type of light source, pH of the solution, and the concentration of the photocatalyst.

| Parameter | Condition | Observation | Reference |

| Light Source | UV vs. Visible Light | Degradation is more efficient under UV irradiation compared to visible light. | [5] |

| pH | Alkaline (pH 8.5) | Optimal for photocatalytic bleaching with TiO₂. The rate decreases at higher pH values due to electrostatic repulsion between the anionic dye and the negatively charged TiO₂ surface. | [5] |

| Photocatalyst | TiO₂ | Effective for the photodegradation of this compound. | [5] |

| Kinetics | Pseudo-first-order | The photocatalytic decolorization generally follows pseudo-first-order kinetics. | [5] |

Experimental Protocol for Photostability Testing

This protocol provides a generalized method for assessing the photostability of this compound in solution.

3.2.1. Materials and Equipment

-

This compound

-

Spectroscopic grade solvent (e.g., water)

-

Controlled light source (e.g., Xenon lamp with appropriate filters, UV lamp)

-

Reaction vessel (e.g., quartz cuvette or photoreactor)

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

pH meter

3.2.2. Procedure

-

Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. The absorbance at the wavelength of maximum absorption (λₘₐₓ) should be within the linear range of the spectrophotometer.

-

Experimental Setup:

-

Place the dye solution in the reaction vessel.

-

If required, adjust the pH of the solution.

-

Position the vessel at a fixed distance from the light source to ensure consistent irradiation.

-

Use a magnetic stirrer to ensure the solution remains homogeneous.

-

-

Irradiation:

-

Expose the solution to the light source for a defined period.

-

At regular time intervals, withdraw a small aliquot of the solution for analysis.

-

A control sample should be kept in the dark to monitor any degradation not caused by light.

-

-

Analysis:

-

Record the UV-Vis absorbance spectrum of each aliquot.

-

Monitor the decrease in absorbance at the λₘₐₓ of this compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation over time using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Determine the rate constant of the degradation reaction by plotting the appropriate kinetic model (e.g., ln(A₀/Aₜ) vs. time for first-order kinetics).

-

Caption: Experimental workflow for photostability testing.

Signaling Pathways and Logical Relationships

The photodegradation of this compound, particularly through photocatalysis with TiO₂, involves the generation of highly reactive oxygen species (ROS). The process can be summarized as follows:

-

Photoexcitation: Upon irradiation with light of sufficient energy (greater than its bandgap), the semiconductor photocatalyst (e.g., TiO₂) gets excited, leading to the formation of an electron-hole pair (e⁻/h⁺).

-

Generation of Reactive Species: The photogenerated holes (h⁺) can react with water or hydroxide ions to produce hydroxyl radicals (•OH). The electrons (e⁻) can react with molecular oxygen to form superoxide radicals (•O₂⁻).

-

Dye Degradation: These highly reactive radicals then attack the azo dye molecules, leading to the breakdown of the chromophore and subsequent mineralization into simpler, colorless compounds like CO₂, H₂O, and mineral acids.

Caption: Photocatalytic degradation pathway of this compound.

Conclusion

This technical guide has provided a framework for understanding and evaluating the quantum yield and photostability of this compound. While a specific quantum yield value remains to be published, the detailed experimental protocol provided herein will enable researchers to determine this crucial parameter. The summary of photostability studies highlights the key factors influencing the degradation of this compound and the provided protocol offers a standardized method for its assessment. The visualization of the experimental workflows and the degradation pathway serves to clarify these complex processes. This guide is intended to empower researchers in the fields of materials science, chemistry, and drug development to effectively utilize and characterize this compound in their applications.

References

An In-Depth Technical Guide to the Azo Bond in C.I. Acid Orange 67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the azo bond within the chemical structure of C.I. Acid Orange 67. It details the dye's synthesis, physicochemical properties, analytical methodologies, and the critical role of the azo linkage in its degradation and toxicological profile.

Chemical and Physical Properties of this compound

C.I. This compound is a synthetic dye belonging to the single azo class, characterized by the presence of one nitrogen-nitrogen double bond (-N=N-) which acts as the primary chromophore.[1] This functional group is responsible for the dye's distinct orange color. The compound is typically used as a sodium salt in various applications, including the dyeing of wool, silk, and polyamide fibers.[1][2]

Quantitative Data Summary

The key physicochemical properties of C.I. This compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Sodium 4-[[3-[[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]phenyl]amino]-3-nitrobenzenesulfonate | [3] |

| C.I. Name | This compound, 14172 | [1] |

| CAS Number | 12220-06-3 | [1][2][3] |

| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ | [1][3] |

| Molecular Weight | 604.59 g/mol | [1][3] |

| m/z (Acid Form) | 582.0885 | [4] |

| Physical Form | Orange powder | [1][2] |

| Water Solubility | 330 mg/L (at 20°C) | [5] |

| LogP | 1.03 (at 20°C) | [5] |

Synthesis Pathway

The manufacturing of this compound is a multi-step process involving diazotization, azo coupling, and esterification.[1][2][5] The synthesis starts with the diazotization of an aromatic amine, which is then coupled with a coupling component, followed by an esterification reaction to yield the final dye molecule.

The Azo Bond: Reactivity and Degradation

The -N=N- bond is the most reactive site in the this compound molecule and is susceptible to cleavage under specific conditions. This reactivity is central to both its decolorization during wastewater treatment and its mechanism of toxicity.

Reductive Cleavage

The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond.[6][7] In biological systems, this reaction is often catalyzed by azoreductase enzymes produced by intestinal or environmental bacteria, particularly under anaerobic conditions.[6][8] This cleavage breaks the dye molecule into two or more smaller aromatic amines, which are often colorless and can be more toxic than the parent dye.[7][9]

Oxidative Degradation

Advanced Oxidation Processes (AOPs) provide an alternative degradation route. Methods such as photocatalysis using titanium dioxide (TiO₂) or treatment with zero-valent iron (ZVI) can effectively break down the dye.[10] These processes generate highly reactive species, like hydroxyl radicals, that non-selectively attack the dye molecule, leading to the destruction of the chromophore and eventual mineralization into simpler, non-toxic compounds like CO₂ and water.

Experimental Protocols for Analysis

Characterizing this compound and monitoring its degradation requires precise analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of this compound.

-

Objective: To separate this compound from impurities or degradation products.

-

Method: Reverse Phase (RP) HPLC.[3]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.[3] Phosphoric acid is often added to control pH and improve peak shape.[3] For mass spectrometry-compatible applications, formic acid should be substituted for phosphoric acid.[3]

-

Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the dye.

-

Workflow:

Mass Spectrometry (MS)

Mass spectrometry is used for the definitive identification and structural confirmation of the dye and its metabolites.

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

-

Method: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF).[4]

-

Analysis: The confirmation is based on the accurate mass measurement (e.g., m/z 582.0885 for the acid form), isotopic distribution, and fragmentation analysis.[4]

UV-Visible Spectroscopy

This technique is fundamental for quantifying the dye concentration in solution and for kinetic studies of degradation.

-

Objective: To measure the concentration of this compound and monitor its decrease over time during degradation experiments.

-

Method: The absorbance of the solution is measured at the dye's maximum wavelength (λmax). The concentration is calculated using the Beer-Lambert law.

-

Application: In photocatalytic degradation studies, the rate of discoloration is monitored by recording the decrease in the main visible absorption peak over time.

Toxicological Implications of the Azo Bond

The primary toxicological concern associated with azo dyes like this compound is not typically from the intact molecule but from the aromatic amines released upon reductive cleavage of the azo bond.[7][9] Some aromatic amines are known or suspected carcinogens.[7] Therefore, the potential for azo bond reduction is a critical factor in assessing the safety of these dyes for consumer use and their impact on the environment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 12220-06-3 [chemicalbook.com]

- 3. C.I. This compound | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chembk.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks [mdpi.com]

- 10. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Acid Orange 67: A Technical Overview of Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 67, a synthetic azo dye, is utilized in various industrial applications. Due to its chemical stability and potential environmental persistence, understanding its degradation is crucial. This technical guide provides a comprehensive overview of the degradation pathways of this compound through various advanced oxidation processes (AOPs) and microbial treatments. It details the identified byproducts, summarizes quantitative data, and provides exemplary experimental protocols for researchers in environmental science and drug development who may encounter such compounds or their degradation products.

Degradation Mechanisms

The degradation of this compound primarily involves the breakdown of its complex aromatic structure, particularly the cleavage of the chromophoric azo bond (–N=N–). This is achieved through the action of highly reactive species or microbial enzymes.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals are non-selective and can initiate the oxidation of a wide range of organic pollutants.

-

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) and a light source (UV or visible light), electron-hole pairs are generated. These react with water and oxygen to produce hydroxyl radicals, which then attack the this compound molecule. The degradation efficiency is influenced by factors such as pH, catalyst concentration, and the intensity of the light source. Studies have shown that UV irradiation is generally more efficient than visible light for the degradation of this compound using TiO2.

-

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+). The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe2+ from Fe3+. While specific data for this compound is limited, studies on similar azo dyes like Acid Orange 7 (AO7) show significant degradation through this method.

-

Ozonation: Ozone (O3) is a strong oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at alkaline pH. Research on the ozonation of AO7 indicates that the process is effective in color removal, with the reaction kinetics being pH-dependent.[1][2]

-

Sonochemical Degradation: The application of ultrasound to aqueous solutions can lead to acoustic cavitation, generating localized hot spots with high temperatures and pressures. This results in the formation of reactive species, including hydroxyl radicals, which can degrade dissolved organic compounds. Studies on related orange dyes have demonstrated the feasibility of this method.[3][4]

Microbial Degradation

Microbial degradation offers an environmentally friendly approach to dye wastewater treatment. Certain microorganisms can break down azo dyes under either anaerobic or aerobic conditions.

-

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond by azoreductase enzymes. This process leads to the formation of aromatic amines, which may be colorless but can still be toxic.

-

Aerobic Degradation: Subsequent aerobic treatment is often necessary to degrade the aromatic amines formed during the anaerobic stage. Some bacteria are capable of utilizing these amines as a source of carbon and nitrogen, leading to further breakdown and potential mineralization. While specific pathways for this compound are not extensively documented, research on the degradation of AO7 by bacteria like Shewanella oneidensis has identified intermediates such as sulfanilic acid and 1-amino-2-naphthol.[5][6]

Degradation Pathways and Byproducts

The degradation of this compound is a multi-step process that generates a series of intermediate byproducts before potential complete mineralization to CO2, H2O, and inorganic ions. While a definitive pathway for this compound is not fully elucidated in the available literature, a proposed pathway can be inferred from studies on the closely related Acid Orange 7 and other azo dyes.

The initial step in most degradation processes is the cleavage of the azo bond. This can occur symmetrically or asymmetrically, leading to the formation of aromatic amines. For instance, in the microbial degradation of AO7, the azo bond is cleaved to form sulfanilic acid and 1-amino-2-naphthol.[5][7]

Further oxidation of these primary intermediates can lead to the opening of the aromatic rings and the formation of smaller organic molecules such as benzoic acid and hexanoic acid.[5] In some advanced oxidation processes, complete mineralization can be achieved, although this often requires longer treatment times or optimized conditions.

It is important to note that some of the intermediate degradation products, particularly the aromatic amines, can be more toxic than the parent dye molecule.[5][8] Therefore, monitoring the formation and degradation of these byproducts is crucial in assessing the effectiveness and safety of any treatment process.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data found in the literature for the degradation of this compound under different experimental conditions.

| Parameter | Value | Reference |

| Photocatalyst | Titanium Dioxide (TiO2) | |

| Light Source | UV (4 x 30W Philips tubes) | |

| Initial Dye Concentration | 3.5 x 10-5 M | |

| Catalyst Concentration | 0.25 g / 100 ml | |

| pH | 7.5 (alkaline) | |

| Observation | The rate of photocatalytic degradation increases with an increase in the concentration of this compound, with the highest efficiency observed at lower concentrations. |

| Parameter | Value | Reference |

| Photocatalyst | Titanium Dioxide (TiO2) | |

| Light Source | Visible (2 x 200W Tungsten lamps) | |

| Initial Dye Concentration | 3.5 x 10-5 M | |

| Catalyst Concentration | 0.35 g / 100 ml | |

| pH | 8.5 (alkaline) | |

| Observation | The rate of photocatalytic bleaching increases with an increase in the amount of semiconductor catalyst up to a certain point, after which the rate becomes almost constant. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of degradation studies. Below are generalized methodologies for key experiments based on the available literature.

Photocatalytic Degradation of this compound

This protocol is based on the methodology described for the photocatalytic bleaching of this compound using TiO2.

Materials:

-

This compound

-

Titanium dioxide (TiO2) photocatalyst

-

Double distilled water

-

0.1 N NaOH and 0.1 N H2SO4 for pH adjustment

-

250 ml round bottom flask

-

Photoreactor equipped with UV lamps (e.g., 4 x 30W) or visible light lamps (e.g., 2 x 200W Tungsten lamps)

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 1x10-3 M) in double distilled water.

-

In a 250 ml round bottom flask, take 100 ml of a diluted this compound solution (e.g., 3.5 x 10-5 M).

-

Add a specific amount of TiO2 catalyst (e.g., 0.25 g for UV or 0.35 g for visible light) to the dye solution.

-

Adjust the pH of the solution to the desired value (e.g., 7.5 for UV or 8.5 for visible light) using 0.1 N NaOH or 0.1 N H2SO4.

-

Place the flask in the photoreactor and ensure continuous stirring.

-

Irradiate the solution with the UV or visible light source.

-

At specific time intervals (e.g., every 30 minutes), withdraw a small aliquot of the solution (e.g., 3 ml).

-

Centrifuge or filter the aliquot to remove the TiO2 particles.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

-

Calculate the degradation efficiency based on the decrease in absorbance.

Analysis of Degradation Byproducts by LC-MS/GC-MS

This is a general protocol for the identification of degradation intermediates. Specific parameters will need to be optimized based on the analytes and instrumentation.

Sample Preparation:

-

Collect samples at different time points during the degradation experiment.

-

Remove the catalyst (if any) by centrifugation or filtration.

-

Perform liquid-liquid extraction to transfer the organic byproducts from the aqueous phase to an organic solvent (e.g., dichloromethane). This may require pH adjustment to protonate or deprotonate the analytes for efficient extraction.

-

Concentrate the organic extract to a smaller volume.

LC-MS/MS Analysis:

-

Inject the concentrated extract into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Separate the components of the mixture on a suitable HPLC column (e.g., C18).

-

Ionize the separated components and analyze the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

-

Identify the byproducts by comparing their mass spectra with libraries or by interpreting the fragmentation patterns.

GC-MS Analysis:

-

For volatile or semi-volatile byproducts, inject the extract into a Gas Chromatography (GC) system coupled with a mass spectrometer (MS).

-

Separate the components based on their boiling points and polarity on a GC column.

-

Identify the byproducts based on their mass spectra and retention times.

Visualizations

The following diagrams illustrate the conceptual frameworks of this compound degradation and the associated experimental workflows.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical degradation applied to the metabolites of Acid Orange 7 anaerobic biotreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicity of Acid Orange 67 and its Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Orange 67, a monoazo dye, is utilized in various industrial applications, leading to its potential release into aquatic ecosystems. This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicity of this compound and its degradation products. Due to a significant lack of direct ecotoxicological data for the parent compound, this paper focuses on predicting its degradation pathway and assessing the ecotoxicity of its constituent chemical moieties and likely breakdown products. This guide summarizes available quantitative toxicity data, details relevant experimental protocols for ecotoxicity testing, and visualizes key chemical and experimental workflows. A notable data gap exists for the ecotoxicity of the primary aromatic amine degradation product, highlighting a critical area for future research.

Introduction

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent the largest class of synthetic colorants used in industries such as textiles, printing, and cosmetics.[1] The discharge of effluents containing these dyes is a significant environmental concern due to their persistence, potential toxicity, and the formation of hazardous breakdown products.[2][3] this compound (C.I. 14172; CAS No. 12220-06-3) is a monoazo dye whose ecotoxicological profile is not well-documented in public literature.[4][5] Understanding the potential environmental impact of this compound and its degradation byproducts is crucial for environmental risk assessment and the development of effective remediation strategies.

This guide aims to consolidate the available information on the ecotoxicity of this compound by examining its chemical structure, predicting its degradation pathway, and evaluating the toxicity of its precursors and likely degradation products.

Chemical Identity and Degradation Pathway of this compound

Chemical Structure

The manufacturing process of this compound involves the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and its subsequent coupling with m-cresol, followed by esterification with 4-Methylbenzene-1-sulfonyl chloride.[6] This synthesis route dictates the final chemical structure of the dye.

Predicted Degradation Pathway

The primary degradation mechanism for azo dyes in the environment, particularly under anaerobic conditions, is the reductive cleavage of the azo bond.[7] This process typically results in the formation of two or more aromatic amines, which can be more toxic than the parent dye.[3]

Based on the structure of this compound, the predicted primary degradation products from the reductive cleavage of the azo bond are:

-

An Aromatic Amine: Derived from the 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid precursor. The nitro group (-NO2) is also likely to be reduced to an amino group (-NH2), yielding 3-amino-4-((4-aminophenyl)amino)benzenesulfonic acid .

-

An Aminophenol Derivative: The esterified m-cresol part of the molecule would likely be cleaved at the azo bond and the ester linkage hydrolyzed, yielding 4-amino-3-methylphenol .

-

p-Toluenesulfonate: Resulting from the hydrolysis of the sulfonyl ester bond.

The proposed degradation pathway is visualized in the diagram below.

References

Methodological & Application

Application Notes and Protocols for Photocatalytic Degradation of Acid Orange 67 using TiO₂

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photocatalytic degradation of the azo dye Acid Orange 67 (AO67) using titanium dioxide (TiO₂) as a photocatalyst. These guidelines are intended for researchers in environmental science, materials chemistry, and related fields for the effective removal of organic pollutants from aqueous solutions.

Introduction

The photocatalytic degradation of organic dyes using semiconductor materials like titanium dioxide (TiO₂) is a promising advanced oxidation process (AOP) for environmental remediation. TiO₂ is a widely used photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and cost-effectiveness.[1] When irradiated with light of sufficient energy (equal to or greater than its bandgap), TiO₂ generates electron-hole pairs.[2] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like this compound into simpler, less harmful compounds.[3][4]

The degradation efficiency of this process is influenced by several key parameters, including the pH of the solution, the concentration of the photocatalyst, the initial dye concentration, and the type of light source (UV or visible light). The degradation of azo dyes like AO67 using TiO₂ generally follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.

Quantitative Data Summary

The following table summarizes the experimental conditions and degradation efficiencies for the photocatalytic degradation of Acid Orange dyes using TiO₂ from various studies.

| Parameter | Value | Light Source | Degradation Efficiency/Rate | Reference |

| This compound | ||||

| Initial Dye Concentration | 3.5 x 10⁻⁵ M | Visible Light (2x200W Tungsten lamps) | Rate increases with concentration, but efficiency is highest at lower concentrations. | |

| TiO₂ Concentration | 0.35 g / 100 mL | Visible Light (2x200W Tungsten lamps) | Rate increases with catalyst amount up to a certain point, then becomes constant. | |

| pH | 8.5 | Visible Light (2x200W Tungsten lamps) | Rate decreases above pH 8.5. | |

| Initial Dye Concentration | 3.5 x 10⁻⁵ M | UV Light (4x30W UV tubes) | Rate increases with concentration, but efficiency is highest at lower concentrations. | |

| TiO₂ Concentration | 0.25 g / 100 mL | UV Light (4x30W UV tubes) | Rate increases with catalyst amount up to a certain point, then becomes constant. | |

| pH | 7.5 | UV Light (4x30W UV tubes) | Optimal pH is alkaline. | |

| Acid Orange 7 | ||||

| Initial Dye Concentration | 50 mg/L | UV Light (30W) | Complete degradation in 127 hours. | [1] |

| TiO₂ Concentration | 1.0 g/L | UV Light (30W) | 76% degradation in 32 hours. Higher doses (2.0 g/L) reduce efficiency due to light scattering. | [1] |

| Initial Dye Concentration | 20 ppm | UV-A Light | ~50% degradation in 8 hours with NiO-TiO₂/TiO₂ bilayer film. | [5] |

| pH | 3 | UV-A Light | Optimal pH for this specific study. | [5] |

| Acid Orange 10 | ||||

| Initial Dye Concentration | 11.889 mg/L | UV-C Light | 100% removal. | [3] |

| TiO₂ Concentration | 0.178 g / 100 mL | UV-C Light | Optimal catalyst dose. | [3] |

| pH | 4.592 | UV-C Light | Optimal pH for this specific study. | [3] |

| Irradiation Time | 12.87 min | UV-C Light | Time to achieve 100% removal. | [3] |

Experimental Protocol

This protocol outlines the steps for conducting the photocatalytic degradation of this compound using TiO₂.

Materials and Reagents

-

This compound (analytical grade)

-

Titanium dioxide (TiO₂, commercial, e.g., Merck 99% purity)

-

Deionized or double-distilled water

-

Sodium hydroxide (NaOH) and/or Sulfuric acid (H₂SO₄) for pH adjustment (0.1 N solutions)

-

Photoreactor (e.g., a vessel with a UV or visible light source)

-

Magnetic stirrer and stir bar

-

pH meter

-

UV-Vis Spectrophotometer

-

Centrifuge or filtration system (e.g., G-3 sintered glass crucible or syringe filters)

-

Glassware: beakers, volumetric flasks, pipettes

Preparation of Solutions

-

Stock Dye Solution: Prepare a stock solution of this compound (e.g., 1x10⁻³ M) by dissolving the required amount of dye powder in double-distilled water.

-

Working Dye Solution: Prepare the desired concentration of the AO67 working solution (e.g., 3.5x10⁻⁵ M) by diluting the stock solution with double-distilled water.

Photocatalytic Degradation Procedure

-

Reaction Setup: Place a specific volume of the AO67 working solution (e.g., 100 mL) into the photoreactor vessel (e.g., a 250 mL round bottom flask).

-

Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 0.25 g) to the dye solution.

-

pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 7.5 for UV irradiation) using 0.1 N NaOH or H₂SO₄.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium of the dye on the TiO₂ surface is reached.

-

Initiation of Photocatalysis: Turn on the light source (e.g., UV lamps) to initiate the photocatalytic reaction. To avoid thermal effects, a water filter can be placed between the light source and the reaction vessel.

-

Sample Collection: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

-

Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the aliquot to remove the TiO₂ particles. This is crucial to stop the photocatalytic reaction in the collected sample.

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorption wavelength (λ_max) of this compound (approximately 485 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: The degradation of the dye can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

Control Experiments

To validate the photocatalytic nature of the degradation, it is essential to perform control experiments:

-

Photolysis: Irradiate the dye solution without the TiO₂ catalyst to assess the effect of light alone.

-

Adsorption: Stir the dye solution with TiO₂ in the dark to determine the extent of dye removal by adsorption on the catalyst surface.

Visualizations

Experimental Workflow

Caption: Workflow for the photocatalytic degradation of this compound.

Photocatalytic Degradation Mechanism

Caption: Simplified mechanism of dye degradation by TiO₂ photocatalysis.

References

- 1. ijert.org [ijert.org]

- 2. Development of TiO2 Nanosheets with High Dye Degradation Performance by Regulating Crystal Growth [mdpi.com]

- 3. gjesm.net [gjesm.net]

- 4. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Acid Orange 67 Adsorption onto Activated Carbon

These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of the anionic dye, Acid Orange 67, onto activated carbon. This document is intended for researchers, scientists, and professionals in fields such as environmental science, chemistry, and materials science who are engaged in the development and evaluation of adsorbent materials for wastewater treatment.

Introduction

The removal of dyes from industrial effluents is a significant environmental challenge due to their complex aromatic structures and potential toxicity. Adsorption using activated carbon is a widely employed and effective method for dye removal owing to the high surface area and porous nature of the adsorbent.[1][2][3] This document outlines the experimental setup for investigating the adsorption of this compound, an anionic azo dye, onto activated carbon. The provided protocols cover the preparation of materials, batch adsorption experiments, and analytical procedures.

Materials and Equipment

Materials:

-

Activated Carbon (commercial or prepared from precursors like coconut shell, rice husk, etc.)[4][5]

-

This compound (C.I. 14172)

-

Hydrochloric Acid (HCl, 0.1 M) for pH adjustment[6]

-

Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment[6]

-

Distilled or deionized water

-

Filter paper (e.g., Whatman No. 42)

Equipment:

-

Analytical balance

-

pH meter

-

UV-Visible Spectrophotometer

-

Orbital shaker or magnetic stirrer[7]

-

Conical flasks (e.g., 250 mL)

-

Pipettes and glassware

-

Centrifuge (optional)

-

Oven for drying

Experimental Workflow

The overall experimental workflow for the adsorption studies is depicted in the following diagram.

Caption: Experimental workflow for this compound adsorption onto activated carbon.

Detailed Experimental Protocols

Preparation of Activated Carbon

If using a precursor material, a typical preparation method involves:

-

Washing and Drying: The precursor material (e.g., passion fruit leaves, rice husk) is washed with tap and distilled water to remove impurities and then dried in an oven at approximately 80-105°C.[7]

-

Carbonization: The dried material is carbonized in a furnace at a specific temperature (e.g., 500-600°C) for a set duration in an inert atmosphere.[8]

-

Activation: The carbonized material is then chemically activated using an activating agent such as zinc chloride (ZnCl₂), phosphoric acid (H₃PO₄), or sodium hydroxide (NaOH).[7][9][10] The impregnated material is heated again to a higher temperature.

-

Washing and Drying: The resulting activated carbon is washed thoroughly with distilled water until the pH of the washing solution is neutral and then dried in an oven.

-

Sieving: The dried activated carbon is ground and sieved to obtain a uniform particle size.

For commercially available activated carbon, it should be washed with distilled water to remove any fine particles and then dried in an oven before use.

Preparation of this compound Stock Solution

-